Pilocarpine hydrochloride
Overview
Description
Pilocarpine hydrochloride is a cholinergic agonist for oral use . It is a hygroscopic, odorless, bitter-tasting white crystal or powder that is soluble in water and alcohol . Pilocarpine tablets are used to treat dryness of the mouth and throat caused by a decrease in the amount of saliva that may occur after radiation treatment for cancer of the head and neck or in patients with Sjogren’s syndrome .
Molecular Structure Analysis
Pilocarpine hydrochloride comprises an imidazole ring and γ- lactone rings in its structure . More detailed information about its molecular structure can be found in various scientific resources .Chemical Reactions Analysis
Pilocarpine hydrochloride has been studied for its chemical reactions. For instance, a method using flow injection analysis (FIA) and chemiluminescence (CL) detection has been developed for the rapid, simple, and precise determination of pilocarpine hydrochloride .Physical And Chemical Properties Analysis
Pilocarpine hydrochloride is a white to almost white powder to crystal . It is soluble in water and DMSO . Each 5 mg Pilocarpine Hydrochloride Tablet, USP for oral administration contains 5 mg of pilocarpine hydrochloride .Scientific Research Applications
Treatment of Presbyopia
- Scientific Field : Ophthalmology
- Application Summary : Pilocarpine Hydrochloride ophthalmic solution 1.25% is used in the treatment of presbyopia, a condition that affects the eye’s ability to focus on close objects .
- Methods of Application : The treatment involves twice-daily dosing of Pilocarpine Hydrochloride ophthalmic solution 1.25%. The patient experience and satisfaction with the treatment were assessed using the Presbyopia Patient Satisfaction Questionnaire (PPSQ) and a three-part exit survey .
- Results : 64.3% of Pilocarpine users reported vision improvement, including 17.9% with complete improvement. At least 46.4% were satisfied/very satisfied with their ability to perform daily activities, see up close unaided, and read in dim light .
Treatment of Glaucoma
- Scientific Field : Ophthalmology
- Application Summary : Pilocarpine Hydrochloride is a non-selective muscarinic receptor agonist prescribed for the treatment of glaucoma . It works by increasing trabecular outflow, leading to reduced intraocular pressure .
- Results : A new approach was developed to overcome these challenges by creating biodegradable ocular inserts containing slow-release Pilocarpine Hydrochloride encapsulated in niosomes . These inserts demonstrated an initial burst release within 2 hours and continuous sustained release for the next 24 hours .
Induction of Status Epilepticus
- Scientific Field : Neuroscience
- Application Summary : Pilocarpine Hydrochloride has been used to induce status epilepticus (SE), a dangerous condition where epileptic seizures follow one another without recovery of consciousness between them .
- Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the available resources .
- Results : The outcomes of this application are not provided in the available resources .
Stimulation of Salivary Secretions
- Scientific Field : Physiology
- Application Summary : Pilocarpine Hydrochloride has been used to stimulate salivary secretions in mice .
- Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the available resources .
- Results : The outcomes of this application are not provided in the available resources .
Treatment of Ocular Hypertension
- Scientific Field : Ophthalmology
- Application Summary : Pilocarpine Hydrochloride has been used in the treatment of ocular hypertension, a condition that can lead to glaucoma .
- Methods of Application : The treatment involves the use of Pilocarpine Hydrochloride eye drops or ocular inserts .
- Results : These studies included 317 patients diagnosed with open-angle glaucoma or ocular hypertension and 69 healthy subjects that were exposed to pilocarpine 2% or 4% as a single agent or 1%, 1.75%, or 2% in fixed combination with betaxolol .
Improved Tolerability for Presbyopia Treatment
- Scientific Field : Ophthalmology
- Application Summary : An optimized, reformulated Pilocarpine Hydrochloride ophthalmic solution 1.25% (Vuity™, Allergan, an AbbVie company) was developed with the aim of improving tolerability upon instillation .
- Methods of Application : An in vitro method determined the time required for the pH of pilo 1.25% in the proprietary vehicle (Optimized Formulation) and a commercially available 1% pilo ophthalmic solution (Generic Formulation) to equilibrate with the pH of simulated tear fluid (STF) .
- Results : The Optimized Formulation achieved faster pH equilibration than the Generic Formulation. The pilot study revealed that the Optimized Formulation demonstrated less ocular discomfort, vision blur, and adverse events compared to the Generic .
Antagonist to Atropine and Inhibitor of Carbonic Anhydrase II
- Scientific Field : Pharmacology
- Application Summary : Pilocarpine acts as an antagonist to atropine and as an inhibitor of the enzyme carbonic anhydrase II .
- Methods of Application : The specific methods of application or experimental procedures for this use are not detailed in the available resources .
- Results : The outcomes of this application are not provided in the available resources .
Treatment of Xerostomia
- Scientific Field : Dentistry
- Application Summary : Pilocarpine Hydrochloride has been used to treat xerostomia (dry mouth), a common side effect of radiation therapy for head and neck cancer .
- Methods of Application : The treatment involves oral administration of Pilocarpine Hydrochloride tablets .
- Results : The outcomes of this application are not provided in the available resources .
Safety And Hazards
Pilocarpine hydrochloride may cause side effects such as sweating, nausea, rhinitis, diarrhea, chills, flushing, urinary frequency, dizziness, asthenia, headache, dyspepsia, lacrimation, edema . It is not recommended for use in patients with known hypersensitivity to pilocarpine, uncontrolled asthma, or in patients in whom miosis is undesirable .
Future Directions
properties
IUPAC Name |
(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;/h5,7-8,10H,3-4,6H2,1-2H3;1H/t8-,10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAICSBVACLLGM-GNAZCLTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041096 | |
Record name | Pilocarpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pilocarpine hydrochloride | |
CAS RN |
54-71-7 | |
Record name | Pilocarpine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pilocarpine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pilocarpine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, hydrochloride (1:1), (3S,4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pilocarpine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pilocarpine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.193 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PILOCARPINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WW6D218XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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